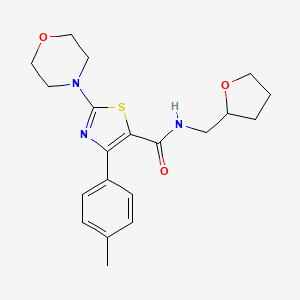

4-(4-methylphenyl)-2-morpholin-4-yl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide

描述

This compound is a thiazole-5-carboxamide derivative featuring:

- Position 4: A 4-methylphenyl group.

- Position 2: A morpholin-4-yl substituent.

- Amide side chain: An oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group.

The thiazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding. The morpholine ring enhances solubility and pharmacokinetic properties, while the 4-methylphenyl group contributes to lipophilicity and target binding . The oxolan-2-ylmethyl side chain may influence conformational flexibility and bioavailability.

属性

IUPAC Name |

4-(4-methylphenyl)-2-morpholin-4-yl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-14-4-6-15(7-5-14)17-18(19(24)21-13-16-3-2-10-26-16)27-20(22-17)23-8-11-25-12-9-23/h4-7,16H,2-3,8-13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQMWHHXLIWCGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)N3CCOCC3)C(=O)NCC4CCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-2-morpholin-4-yl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the morpholine and phenyl groups. Common reagents used in these reactions include thionyl chloride, morpholine, and 4-methylphenyl isothiocyanate. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

化学反应分析

Types of Reactions

4-(4-methylphenyl)-2-morpholin-4-yl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

科学研究应用

4-(4-methylphenyl)-2-morpholin-4-yl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用机制

The mechanism of action of 4-(4-methylphenyl)-2-morpholin-4-yl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Thiazole Core

Position 2 Modifications

- Target Compound : Morpholin-4-yl group.

- 4-Methyl-N-[2-(4-morpholinyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide (): Replaces the morpholin-4-yl at position 2 with a 3,4,5-trimethoxyphenyl group. The morpholine is instead part of the amide side chain (2-morpholin-4-ylethyl).

- 951958-28-4 (): Features a 2-propylpyridin-4-yl group at position 2. Pyridine substituents can improve target specificity for kinases or receptors compared to morpholine .

Position 4 Modifications

- Target Compound : 4-Methylphenyl group.

- Compounds in : 4-Chlorophenyl or 4-fluorophenyl groups.

- MSC2360844 (): A dihydrothiochromeno-pyrazole system fused to the thiazole. This extended π-system may improve intercalation into DNA or RNA .

Amide Side Chain Variations

- Target Compound : Oxolan-2-ylmethyl group.

- Dasatinib (): Uses a 2-chloro-6-methylphenyl group and a hydroxyethylpiperazine side chain. The piperazine improves solubility and is critical for BCR-ABL kinase inhibition .

- Derivatives : Employ phenylhydrazinecarbothioamide or thiadiazole side chains. These moieties are associated with pro-apoptotic activity in cancer cells .

生物活性

The compound 4-(4-methylphenyl)-2-morpholin-4-yl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a thiazole ring, which is known to impart unique chemical properties. The IUPAC name indicates the presence of a morpholine group and an oxolane moiety, both of which contribute to its biological profile.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H25N3O3S |

| Molecular Weight | 375.49 g/mol |

| CAS Number | 101833-06-1 |

Synthesis

The synthesis typically involves multi-step organic reactions. Key steps include the formation of the thiazole ring followed by the introduction of morpholine and phenyl groups. Common reagents include thionyl chloride and morpholine, with solvents such as dichloromethane facilitating the reactions.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives containing thiazole rings have been shown to inhibit various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Activity

Studies have demonstrated that thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. In vitro studies have shown that such compounds can induce apoptosis in cancer cell lines by binding to the colchicine-binding site on tubulin . The specific compound under discussion is being investigated for its efficacy against various cancer types.

The biological activity is believed to be mediated through interactions with specific molecular targets such as enzymes or receptors involved in critical cellular pathways. For example, the compound may modulate the activity of nuclear receptors or enzymes associated with inflammatory responses .

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer effects of a structurally similar thiazole derivative in human prostate cancer cells (PC-3). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis induction through caspase activation .

- Antimicrobial Testing : In a comparative study against common bacterial pathogens, derivatives of thiazole were tested for their Minimum Inhibitory Concentration (MIC). The results showed effective inhibition at concentrations ranging from 0.5 to 10 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .

常见问题

Q. What are the standard synthetic routes for 4-(4-methylphenyl)-2-morpholin-4-yl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key steps include:

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux conditions.

- Morpholine and oxolane incorporation : Nucleophilic substitution or coupling reactions using morpholine and tetrahydrofuran-derived reagents.

- Carboxamide linkage : Activation of the carboxylic acid group (e.g., using HATU or EDC) followed by coupling with the oxolan-2-ylmethyl amine.

Critical conditions include temperature control (e.g., 60–80°C for cyclization), solvent choice (e.g., DMF or THF for polar intermediates), and catalysts like palladium for cross-coupling reactions. Monitoring reaction progress via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural identity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for verifying substituent positions, such as the morpholine ring protons (δ 3.5–4.0 ppm) and thiazole carbons (δ 160–170 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>95%) and identifies byproducts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assays for this compound?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent systems) or compound stability. Methodological strategies include:

- Orthogonal assays : Validate activity using both cell-based (e.g., cytotoxicity) and enzyme inhibition assays.

- Stability studies : Monitor compound degradation in buffer/DMSO using HPLC to correlate bioactivity with intact compound levels .

- Solubility optimization : Use co-solvents (e.g., PEG-400) or surfactants to ensure uniform dispersion in aqueous media .

Q. What strategies are employed to study the structure-activity relationships (SAR) of derivatives of this compound?

SAR studies involve systematic structural modifications:

- Functional group substitution : Replace the 4-methylphenyl group with halogenated or electron-withdrawing groups to assess potency changes.

- Scaffold hopping : Replace the thiazole core with oxazole or pyridine rings to evaluate bioactivity retention.

- Pharmacophore modeling : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites, such as the morpholine oxygen’s hydrogen-bonding capacity .

Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?

Single-crystal X-ray diffraction provides precise 3D structural

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior and nucleophilic/electrophilic sites. Basis sets like 6-31G(d) are used for geometry optimization .

- Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to assess membrane permeability .

Q. How do researchers optimize the pharmacokinetic properties of this compound for in vivo studies?

- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) to reduce logP from >3 to 1–2, improving aqueous solubility.

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., morpholine ring oxidation) and design deuterated analogs to block metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。